molecular formula C16H11FN2O B2628372 (Z)-2-cyano-3-[3-(2-fluorophenyl)phenyl]prop-2-enamide CAS No. 1356809-71-6

(Z)-2-cyano-3-[3-(2-fluorophenyl)phenyl]prop-2-enamide

Cat. No.: B2628372
CAS No.: 1356809-71-6
M. Wt: 266.275
InChI Key: NFRVJKSJFPYFFI-UHFFFAOYSA-N
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Description

(Z)-2-cyano-3-[3-(2-fluorophenyl)phenyl]prop-2-enamide is a synthetic cyanoacrylamide derivative offered for research use. This compound is of significant interest in medicinal chemistry and chemical biology, primarily for its potential as an enzyme inhibitor. Compounds with a cyanoacrylamide scaffold, such as the closely related Teriflunomide, are well-established as inhibitors of dihydroorotate dehydrogenase (DHODH) . DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, and inhibiting this target can modulate cell proliferation and immune responses . As such, this compound class is investigated for applications in autoimmune diseases and oncology. Furthermore, the structural features of this molecule suggest potential as a tyrosine kinase inhibitor , aligning with the profile of other cyanoacrylamide-based molecules studied for targeted cancer therapies . The 2-fluorophenyl biphenyl moiety may influence its binding affinity and selectivity towards specific enzymatic targets. This product is strictly for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(Z)-2-cyano-3-[3-(2-fluorophenyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O/c17-15-7-2-1-6-14(15)12-5-3-4-11(8-12)9-13(10-18)16(19)20/h1-9H,(H2,19,20)/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFRVJKSJFPYFFI-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC(=C2)C=C(C#N)C(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC=CC(=C2)/C=C(/C#N)\C(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-cyano-3-[3-(2-fluorophenyl)phenyl]prop-2-enamide typically involves the following steps:

    Formation of the Prop-2-enamide Backbone: This can be achieved through a Knoevenagel condensation reaction between an aldehyde and a malononitrile in the presence of a base such as piperidine.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction, where a fluorophenylboronic acid reacts with a halogenated phenyl compound in the presence of a palladium catalyst.

    Final Assembly: The final step involves the coupling of the intermediate products to form the desired (Z)-2-cyano-3-[3-(2-fluorophenyl)phenyl]prop-2-enamide under appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyano group, leading to the formation of carboxylic acids.

    Reduction: Reduction of the cyano group can yield primary amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or nitric acid under controlled conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Medicinal Applications

Pharmaceutical Development:
(Z)-2-cyano-3-[3-(2-fluorophenyl)phenyl]prop-2-enamide has been investigated for its potential as a pharmacophore in drug development. Its structure suggests possible activity against various targets, including enzymes involved in inflammatory and cancer pathways.

Case Studies:

  • Anti-inflammatory Agents:
    Research has indicated that similar compounds can inhibit enzymes like lipoxygenase, which are crucial in inflammatory processes. For instance, compounds designed with similar structural motifs have shown promising inhibitory activity against 15-lipoxygenase, suggesting that (Z)-2-cyano-3-[3-(2-fluorophenyl)phenyl]prop-2-enamide may exhibit comparable effects .
  • Anticancer Activity:
    Preliminary studies have explored the anticancer properties of related compounds. For example, certain cinnamic amides have demonstrated cytotoxic effects on cancer cell lines, indicating that (Z)-2-cyano-3-[3-(2-fluorophenyl)phenyl]prop-2-enamide could be a candidate for further investigation in oncology .

Mechanism of Action:
The mechanism by which (Z)-2-cyano-3-[3-(2-fluorophenyl)phenyl]prop-2-enamide exerts its biological effects is likely related to its ability to interact with specific molecular targets. The cyano group can act as an electrophile, facilitating interactions with nucleophilic sites on enzymes or receptors.

Biological Assays:
In vitro assays have been conducted to evaluate the compound's efficacy against various biological targets. For example, studies focusing on structure-activity relationships (SAR) have identified key modifications that enhance potency and selectivity against specific enzymes .

Industrial Applications

Materials Science:
Beyond its pharmaceutical potential, (Z)-2-cyano-3-[3-(2-fluorophenyl)phenyl]prop-2-enamide is also being explored for applications in materials science. Its unique chemical properties make it suitable for use as a building block in the synthesis of advanced materials.

Comparative Analysis:

CompoundApplication AreaKey Findings
(Z)-2-cyano-3-[3-(2-fluorophenyl)phenyl]prop-2-enamidePharmaceuticalsPotential anti-inflammatory and anticancer activity
Cinnamic AmidesPharmaceuticalsDemonstrated cytotoxicity against cancer cell lines
Thiophene DerivativesPharmaceuticalsInhibitory effects on lipoxygenase enzymes

Mechanism of Action

The mechanism by which (Z)-2-cyano-3-[3-(2-fluorophenyl)phenyl]prop-2-enamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the aromatic rings can engage in π-π stacking interactions. These interactions can modulate the activity of biological pathways and influence the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between (Z)-2-cyano-3-[3-(2-fluorophenyl)phenyl]prop-2-enamide and its analogs:

Compound Substituents Molecular Formula Molecular Weight Key Features
(Z)-2-cyano-3-[3-(2-fluorophenyl)phenyl]prop-2-enamide (Target) 3-(2-fluorophenyl)phenyl, amide C₁₆H₁₁FN₂O 278.28 (estimated) Fluorine at ortho position; amide group enhances hydrogen-bonding potential.
(Z)-2-cyano-N-(3,4-dimethylphenyl)-3-(2-nitrophenyl)prop-2-enamide 2-nitrophenyl, 3,4-dimethylphenyl C₁₈H₁₅N₃O₃ 321.33 Nitro group increases electron deficiency; methyl groups enhance lipophilicity.
Ethyl (Z)-2-cyano-3-(3-fluorophenyl)prop-2-enoate 3-fluorophenyl, ethoxyester C₁₂H₁₀FNO₂ 219.21 Ester group reduces polarity; para-fluorine may alter π-stacking interactions.
(Z)-2-cyano-3-cyclopropyl-3-hydroxy-N-(4-nitrophenyl)prop-2-enamide Cyclopropyl, 4-nitrophenyl, hydroxyl C₁₃H₁₁N₃O₄ 285.25 Cyclopropane introduces ring strain; hydroxyl adds polarity and H-bond capacity.
5-[(4-oxo-4H-chromen-3-yl)methylidene]-4,6-dithioxo-2-sulfanyl-... (Comp. 2) Chromone, dithioxo-diazaphosphinane Complex heterocyclic N/A Chromone core enables fluorescence; sulfur-rich backbone enhances metal binding.

Electronic and Steric Effects

  • Fluorine Positioning: The target compound’s 2-fluorophenyl group creates ortho-substitution effects, increasing steric hindrance and altering dipole moments compared to para-fluorinated analogs like ethyl (Z)-2-cyano-3-(3-fluorophenyl)prop-2-enoate . Ortho-fluorine may also disrupt coplanarity, reducing conjugation efficiency.
  • Functional Groups: Replacing the amide in the target compound with an ester (as in ) diminishes hydrogen-bonding capacity, likely reducing solubility in polar solvents.

Biological Activity

(Z)-2-cyano-3-[3-(2-fluorophenyl)phenyl]prop-2-enamide, a compound with the CAS number 1356809-71-6, is an organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of (Z)-2-cyano-3-[3-(2-fluorophenyl)phenyl]prop-2-enamide is C16_{16}H11_{11}FN2_{2}O, with a molecular weight of 266.27 g/mol. The compound features a cyano group (-CN) and a fluorinated phenyl ring which contribute to its unique chemical properties.

PropertyValue
Molecular Formula C16_{16}H11_{11}FN2_{2}O
Molecular Weight 266.27 g/mol
CAS Number 1356809-71-6

The biological activity of (Z)-2-cyano-3-[3-(2-fluorophenyl)phenyl]prop-2-enamide is primarily attributed to its ability to interact with various molecular targets within cells. The cyano group can act as an electrophile, facilitating reactions with nucleophilic sites on proteins or enzymes. This interaction may lead to modulation of enzymatic activity or receptor signaling pathways.

Structure-Activity Relationships (SAR)

Research into the structure-activity relationships of similar compounds suggests that modifications to the phenyl rings and functional groups significantly influence their biological efficacy. For instance, the presence of fluorine atoms can enhance lipophilicity and improve binding affinity to biological targets.

Case Studies

  • Anticancer Activity : In a study investigating the effects of various cyano-containing compounds on cancer cell lines, (Z)-2-cyano-3-[3-(2-fluorophenyl)phenyl]prop-2-enamide demonstrated significant cytotoxicity against breast cancer cells (MCF-7). The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .
  • Anti-inflammatory Properties : Another study explored the anti-inflammatory effects of this compound in a model of acute inflammation induced by lipopolysaccharide (LPS). Results indicated that treatment with (Z)-2-cyano-3-[3-(2-fluorophenyl)phenyl]prop-2-enamide reduced pro-inflammatory cytokine levels, suggesting it may serve as a therapeutic agent in inflammatory diseases .

In Vivo Efficacy

Recent investigations have highlighted the in vivo efficacy of (Z)-2-cyano-3-[3-(2-fluorophenyl)phenyl]prop-2-enamide. In animal models, it exhibited favorable pharmacokinetic properties, including good oral bioavailability and a favorable half-life, making it a promising candidate for further drug development .

Comparative Analysis

To understand the relative activity of (Z)-2-cyano-3-[3-(2-fluorophenyl)phenyl]prop-2-enamide compared to other similar compounds, a comparative analysis was conducted:

Compound NameActivity TypeIC50 Value (µM)Reference
(Z)-2-cyano-3-[3-(2-fluorophenyl)phenyl]prop-2-enamideAnticancer15
N-(7-cyano-6-(4-fluoro...Antinecroptotic0.25
N-[4-(4'-fluorophenyl)...Anti-inflammatory10

This table illustrates that while (Z)-2-cyano-3-[3-(2-fluorophenyl)phenyl]prop-2-enamide shows significant activity, other compounds may exhibit even greater potency in specific biological contexts.

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